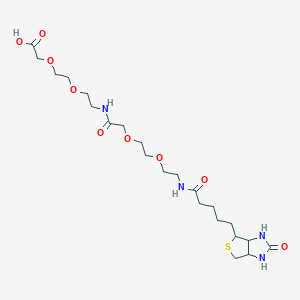

Biotinyl-AEEAc-AEEAc-OH

説明

Contextualization of the Biotin-Streptavidin Interaction in Research Methodologies

The foundation of many modern biological research techniques lies in the remarkably strong and specific non-covalent interaction between biotin (B1667282) and the proteins avidin (B1170675) or streptavidin. bosterbio.comthermofisher.com This bond is one of the strongest known in nature, making it highly resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents. bosterbio.comthermofisher.com

This robust interaction is harnessed in a wide array of research applications, including:

Immunoassays: Techniques like ELISA (enzyme-linked immunosorbent assay), Western blotting, and immunohistochemistry (IHC) often utilize biotinylated antibodies to detect and quantify specific proteins. southernbiotech.combosterbio.com The addition of streptavidin conjugated to a reporter enzyme or fluorescent dye allows for significant signal amplification, enhancing the sensitivity of these assays. southernbiotech.comthermofisher.com

Protein Purification: Biotinylated proteins can be effectively isolated from complex mixtures using streptavidin-coated beads or surfaces in a process called affinity purification. bosterbio.com This method offers high recovery of the target protein. bosterbio.com

Flow Cytometry: In flow cytometry, biotinylated antibodies are used to label specific cell populations, which are then detected by streptavidin-conjugated fluorophores, allowing for the identification and sorting of cells. southernbiotech.com

Role of Polyethylene (B3416737) Glycol (PEG)-like Linkers in Advanced Bioconjugation Strategies

Polyethylene glycol (PEG) and PEG-like linkers, such as the AEEAc units in Biotinyl-AEEAc-AEEAc-OH, are crucial components in the field of bioconjugation, which involves the chemical linking of two molecules, at least one of which is a biomolecule. precisepeg.comaxispharm.com These linkers act as flexible, hydrophilic spacers that connect different molecular entities, such as a drug and an antibody in an antibody-drug conjugate (ADC). precisepeg.comresearchgate.net

The inclusion of these linkers offers several key advantages:

Improved Solubility: The hydrophilic nature of PEG-like linkers can enhance the solubility of hydrophobic molecules in aqueous environments, which is often necessary for biological applications. precisepeg.comaxispharm.com

Reduced Steric Hindrance: The flexible spacer arm minimizes the possibility of the biotin tag interfering with the normal function of the labeled molecule. precisepeg.com

Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect biomolecules from enzymatic degradation and improve their stability. precisepeg.comaxispharm.com

Definition and Structural Components of Biotinyl-AEEAc-AEEAc-OH in Research Tools

Biotinyl-AEEAc-AEEAc-OH is a chemical reagent specifically designed for bioconjugation. smolecule.com It consists of three main parts:

Biotin: A vitamin that binds with high affinity to streptavidin. smolecule.com

Two AEEAc (8-amino-3,6-dioxaoctanoic acid) units: These form a flexible, hydrophilic spacer arm. smolecule.comnih.gov This linker is also referred to as a PEG-like or mini-PEG linker. anaspec.com

A terminal carboxylic acid (-OH) group: This functional group allows for the covalent attachment of the entire molecule to other molecules, such as proteins or drug candidates, that have a primary amine group.

The presence of the dual AEEAc linker provides spacing and improves the water solubility of the molecule and the resulting conjugates. smolecule.com This makes Biotinyl-AEEAc-AEEAc-OH a versatile tool for researchers to biotinylate a wide range of molecules for subsequent detection, purification, or targeting in various experimental setups. smolecule.comoup.comnih.govnih.gov

Chemical Properties of Biotinyl-AEEAc-AEEAc-OH

| Property | Value |

| CAS Number | 1301706-65-9 |

| Molecular Formula | C22H38N4O9S |

| Molecular Weight | 534.6 g/mol |

| IUPAC Name | 2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |

Table data sourced from multiple references. smolecule.comclearsynth.comnovachem.com.au

特性

IUPAC Name |

2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMPUIBHSIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research Applications and Methodologies Utilizing Biotinyl Aeeac Aeeac Oh

Biomolecular Labeling and Detection Strategies in Research

The unique characteristics of the biotin-streptavidin interaction form the basis of numerous detection and labeling strategies in modern biological research. The process of covalently attaching biotin (B1667282) to a molecule of interest, known as biotinylation, allows for highly specific and sensitive detection through the use of labeled streptavidin. thermofisher.combioclone.net

General Principles of Biotinylation for Research Probes

Biotinylation is the process of attaching biotin to macromolecules such as proteins and nucleic acids. thermofisher.com The extraordinary affinity between biotin (a vitamin) and the proteins avidin (B1170675) or streptavidin is a cornerstone of this technology, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M, making the interaction essentially irreversible under many conditions. vwr.comupenn.edu This robust and highly specific interaction is exploited to create research probes for detecting and purifying proteins and other molecules. thermofisher.combioclone.net

Biotinyl-AEEAc-AEEAc-OH functions as a linker molecule, enabling the attachment of biotin to a target biomolecule. smolecule.com The carboxylic acid (-OH) group on the AEEAc linker can be activated to react with primary amines (e.g., on lysine (B10760008) residues of a protein), forming a stable amide bond. The process is designed to ensure that the biological activity of the labeled protein is not significantly compromised. thermofisher.com The length and flexibility of the AEEAc spacer arm are crucial as they position the biotin moiety away from the surface of the labeled molecule, ensuring it remains accessible for binding to streptavidin. smolecule.comthermofisher.com

| Reagent Component | Function | Key Feature |

| Biotin | Recognition Tag | High-affinity binding to streptavidin/avidin. smolecule.com |

| AEEAc-AEEAc Spacer | Linker Arm | Increases solubility and reduces steric hindrance. smolecule.com |

| -OH (Carboxylic Acid) | Reactive Group | Enables covalent attachment to target molecules. sigmaaldrich.com |

Fluorescent and Enzymatic Detection Systems in Research Assays (e.g., Streptavidin-HRP Conjugates)

Once a biomolecule is biotinylated, it can be detected using streptavidin that has been conjugated to a reporter molecule. smolecule.com This indirect detection method offers significant signal amplification. Common reporter molecules include fluorescent dyes and enzymes. aatbio.com

Fluorescent Detection: Streptavidin can be conjugated to a variety of fluorophores (e.g., iFluor® 488, Cy3, Alexa Fluor 488). aatbio.comnih.gov When the fluorescently labeled streptavidin binds to the biotinylated target, the location and quantity of the target can be determined using techniques like fluorescence microscopy, flow cytometry (FACS), and in-gel imaging. aatbio.comrsc.org The choice of fluorophore depends on the specific application and the available detection instrumentation.

Enzymatic Detection: A widely used method involves streptavidin conjugated to an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). aatbio.comsigmaaldrich.com Streptavidin-HRP conjugates are particularly common in techniques like Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blotting. aatbio.combio-rad-antibodies.com In the presence of a suitable substrate, the HRP enzyme catalyzes a reaction that produces a colored, fluorescent, or chemiluminescent signal. sigmaaldrich.com This enzymatic amplification results in a highly sensitive assay. researchd.com For instance, in an ELISA, a biotinylated detection antibody binds to the target antigen, and subsequent addition of Streptavidin-HRP and a chromogenic substrate leads to a color change proportional to the amount of antigen present. bio-rad-antibodies.com

| Detection System | Reporter Molecule | Common Applications | Principle |

| Enzymatic | Horseradish Peroxidase (HRP) | ELISA, Western Blotting, Immunohistochemistry. cellmosaic.com | Enzyme catalyzes a substrate to produce a detectable signal (colorimetric, chemiluminescent). sigmaaldrich.com |

| Fluorescent | Fluorophores (e.g., Alexa Fluor, Cy dyes) | Fluorescence Microscopy, Flow Cytometry, In-gel detection. aatbio.comnih.gov | Fluorophore emits light at a specific wavelength upon excitation. rsc.org |

Protein-Protein Interaction Studies

Biotinyl-AEEAc-AEEAc-OH is instrumental in the study of protein-protein interactions (PPIs). By biotinylating a "bait" protein, researchers can capture its binding partners ("prey") from complex biological mixtures like cell lysates. bioclone.netlifetein.com.cn

Capture and Purification Methodologies with Streptavidin Affinity Matrices

The foundation of affinity purification of biotinylated molecules is the immobilization of streptavidin on a solid support, creating an affinity matrix. sigmaaldrich.com Common supports include agarose (B213101) beads, magnetic beads (e.g., Mag Sepharose™), and resins. sigmaaldrich.comsigmaaldrich.com

The process involves incubating a cell lysate containing the biotinylated bait protein and its interaction partners with the streptavidin matrix. lifetein.com.cn The high affinity of the biotin-streptavidin bond ensures that the bait protein, along with any proteins bound to it, is efficiently captured by the matrix. vwr.com Non-specifically bound proteins are then removed through a series of stringent washing steps. lifetein.com.cn The strength of the biotin-streptavidin interaction allows for washing under harsh conditions (e.g., high salt concentrations), which minimizes background and isolates specific interactors. upenn.edulifetein.com.cn Elution of the captured protein complexes can be challenging due to the strength of the bond, often requiring denaturing conditions. vwr.com However, modified systems, such as those using streptavidin muteins with reduced binding affinity, allow for gentler elution, preserving the integrity of the captured complexes for further analysis. sigmaaldrich.com

Application in Affinity Pull-Down Assays for Protein Complex Identification

Affinity pull-down assays are a primary technique for identifying and validating protein-protein interactions. bioclone.net In this method, a biotinylated protein (the bait) is used to isolate its binding partners from a cell lysate or other protein mixture. lifetein.com.cnnih.gov

The general workflow for a pull-down assay using a biotinylated probe is as follows:

Incubation: The biotinylated bait protein is added to a cell lysate and incubated to allow for the formation of protein complexes. lifetein.com.cn

Capture: Streptavidin-coated beads are added to the lysate, which then bind to the biotinylated bait protein, thereby capturing the entire protein complex. bioclone.net

Washing: The beads are washed multiple times to remove non-specific proteins that are not part of the complex. lifetein.com.cn

Elution and Analysis: The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction. lifetein.com.cn The eluted proteins are then separated by gel electrophoresis and identified using techniques such as Western blotting or mass spectrometry. mdpi.comresearchgate.net

This technique is highly effective for both confirming suspected interactions and for discovering novel binding partners. bioclone.netmdpi.com

Immunoassay Development and Optimization for Research

Biotinyl-AEEAc-AEEAc-OH is frequently used in the development of sensitive and robust immunoassays, such as ELISA. smolecule.com In these assays, the biotin-streptavidin system is employed for signal detection and amplification. smolecule.com

For example, in a sandwich ELISA, an unlabeled capture antibody is immobilized on a microplate well. The sample containing the antigen is added, followed by a biotinylated detection antibody that binds to a different epitope on the antigen. Finally, a Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody. bio-rad-antibodies.com The addition of an HRP substrate generates a measurable signal that is directly proportional to the amount of antigen in the sample. bio-rad-antibodies.com

The use of a biotinylated secondary antibody and a streptavidin-enzyme conjugate offers several advantages over directly conjugating the enzyme to the secondary antibody. It provides significant signal amplification because multiple streptavidin molecules, each carrying an enzyme, can bind to a single biotinylated antibody. This modularity also simplifies assay development, as a single streptavidin-enzyme conjugate can be used with many different biotinylated primary or secondary antibodies. smolecule.comaatbio.com

| Assay Type | Role of Biotinylation | Detection Method | Advantage |

| Sandwich ELISA | Detection antibody is biotinylated. bio-rad-antibodies.com | Streptavidin-HRP conjugate binds to biotin and acts on a substrate. bio-rad-antibodies.com | High sensitivity and signal amplification. researchd.com |

| Western Blot | Secondary antibody is biotinylated. | Streptavidin-HRP conjugate detects the biotinylated antibody. | Versatility and enhanced detection limits. smolecule.com |

| Immunohistochemistry | Secondary antibody is biotinylated. | Streptavidin-HRP or Streptavidin-Fluorophore conjugate provides visualization. bio-rad-antibodies.com | Strong signal for localizing proteins in tissues. |

Design of Biotinylated Antibodies for Specific Target Recognition

Biotinyl-AEEAc-AEEAc-OH serves as a valuable reagent in the development of biotinylated antibodies for various immunodetection techniques. The process involves the covalent attachment of the biotin moiety, via the flexible AEEAc (8-amino-3,6-dioxaoctanoic acid) linker, to the antibody molecule. This strategic design leverages the high-affinity and specific interaction between biotin and streptavidin (or avidin). The biotinylated antibody can then be detected using a streptavidin-conjugated reporter molecule, such as an enzyme or a fluorophore, which simplifies immunoassay protocols and enhances detection sensitivity. smolecule.com

The incorporation of the dual AEEAc linker in Biotinyl-AEEAc-AEEAc-OH provides several advantages in the design of biotinylated antibodies. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG)-based linker helps to maintain the solubility and stability of the modified antibody in aqueous buffers. Furthermore, the extended length of the linker arm minimizes steric hindrance, allowing for efficient binding of both the antibody to its target antigen and the biotin tag to streptavidin. This spatial separation is crucial for preserving the biological activity of the antibody and ensuring optimal signal detection.

The use of biotinylated secondary antibodies, in particular, allows for the detection of proteins that are expressed at low levels. abcam.com This is due to the potential for signal amplification inherent in the biotin-streptavidin system, where multiple biotin molecules can be conjugated to a single secondary antibody. abcam.com

A key consideration in the design of biotinylated antibodies is the degree of biotinylation. An optimal ratio of biotin to antibody molecules is essential to ensure sufficient signal for detection without compromising the antibody's antigen-binding affinity. Over-biotinylation can lead to aggregation or reduced functionality of the antibody.

Table 1: Key Features in the Design of Biotinylated Antibodies using Biotinyl-AEEAc-AEEAc-OH

| Feature | Description | Significance |

| Biotin Moiety | A vitamin with a very high affinity for streptavidin and avidin. | Enables highly specific and stable detection. |

| AEEAc Linker | A hydrophilic spacer arm (8-amino-3,6-dioxaoctanoic acid). | Improves solubility, reduces aggregation, and minimizes steric hindrance. |

| Streptavidin Conjugate | Streptavidin linked to a reporter molecule (e.g., HRP, AP, fluorophore). | Provides the means for signal generation and detection. |

| Target Antigen | The specific molecule that the antibody is designed to recognize. | The primary goal of the immunoassay is to detect and quantify this molecule. |

Utility in Enzyme-Linked Immunosorbent Assay (ELISA) Formats for Research

The biotin-streptavidin interaction is a cornerstone of many modern ELISA formats, and Biotinyl-AEEAc-AEEAc-OH is a key reagent in facilitating this technology. smolecule.com In a typical biotin-streptavidin-based ELISA, a biotinylated detection antibody is used to bind to the target antigen that has been captured by an immobilized primary antibody. The signal is then generated by the addition of a streptavidin-enzyme conjugate, which binds to the biotinylated detection antibody. The enzyme catalyzes a colorimetric, chemiluminescent, or fluorescent reaction, allowing for the quantification of the antigen.

The use of Biotinyl-AEEAc-AEEAc-OH to create biotinylated detection antibodies offers significant advantages in ELISA. The high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) results in a very stable complex, leading to low signal decay and high sensitivity. smolecule.com This allows for the detection of antigens at very low concentrations.

Furthermore, the signal amplification capabilities of the biotin-streptavidin system are particularly beneficial in ELISA. A single streptavidin molecule can bind up to four biotin molecules, and enzyme-conjugated streptavidin can have multiple enzyme molecules attached. This leads to a significant amplification of the signal compared to directly conjugating the enzyme to the detection antibody.

Table 2: Comparison of Direct vs. Biotin-Streptavidin ELISA

| Parameter | Direct Enzyme Conjugate ELISA | Biotin-Streptavidin ELISA |

| Detection Reagent | Enzyme directly conjugated to the secondary antibody. | Biotinylated secondary antibody followed by a streptavidin-enzyme conjugate. |

| Signal Amplification | Limited. | High, due to the multiple binding sites of streptavidin for biotin and enzyme. |

| Sensitivity | Lower. | Higher, allowing for the detection of low-abundance antigens. |

| Flexibility | Lower, requires a specific enzyme-conjugated antibody for each target. | Higher, the same streptavidin-enzyme conjugate can be used with different biotinylated antibodies. |

Biosensor Fabrication and Analytical Devices

Strategies for Immobilization of Biotinylated Ligands on Sensor Surfaces

The immobilization of biorecognition molecules onto a sensor surface is a critical step in the fabrication of biosensors. Biotinyl-AEEAc-AEEAc-OH provides a robust and versatile method for achieving this through the biotin-streptavidin interaction. smolecule.com A common strategy involves first coating the sensor surface with streptavidin. Subsequently, a biotinylated ligand, such as an antibody, protein, or nucleic acid that has been modified with Biotinyl-AEEAc-AEEAc-OH, can be introduced and will bind specifically and strongly to the streptavidin-coated surface. sartorius.com

This immobilization strategy offers several advantages. The high affinity and specificity of the biotin-streptavidin bond ensure a stable and well-oriented attachment of the ligand, which is crucial for its biological activity and the subsequent detection of the target analyte. researchgate.netnih.gov The use of a linker like Biotinyl-AEEAc-AEEAc-OH also provides flexibility, allowing the immobilized ligand to be more accessible to its target. sartorius.com

Alternative strategies exist, such as the covalent attachment of ligands to the sensor surface. However, these methods can sometimes lead to random orientation and potential denaturation of the biomolecule, reducing the sensor's performance. The biotin-streptavidin approach offers a more controlled and reproducible method for ligand immobilization. xantec.com

Table 3: Common Strategies for Ligand Immobilization on Biosensor Surfaces

| Immobilization Strategy | Principle | Advantages | Disadvantages |

| Physical Adsorption | Non-specific binding of the ligand to the sensor surface. | Simple and quick. | Poor reproducibility, potential for ligand detachment. researchgate.net |

| Covalent Coupling | Formation of a covalent bond between the ligand and the sensor surface. | Stable and irreversible immobilization. | Can lead to random orientation and loss of biological activity. xantec.com |

| Biotin-Streptavidin Interaction | Specific binding of a biotinylated ligand to a streptavidin-coated surface. | High specificity, stable binding, controlled orientation, preserves biological activity. sartorius.comxantec.com | Requires biotinylation of the ligand and pre-coating of the surface with streptavidin. |

Application in Surface Plasmon Resonance (SPR) for Binding Kinetics Studies

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time without the need for labels. The biotin-streptavidin system, facilitated by reagents like Biotinyl-AEEAc-AEEAc-OH, is widely used in SPR for the controlled immobilization of ligands onto the sensor chip. smolecule.com In a typical SPR experiment to study binding kinetics, one of the interacting partners (the ligand) is immobilized on the sensor surface, and the other partner (the analyte) is flowed over the surface. The binding and dissociation of the analyte are monitored as changes in the refractive index at the sensor surface.

The use of Biotinyl-AEEAc-AEEAc-OH to biotinylate the ligand allows for its capture onto a streptavidin-coated SPR sensor chip. This approach provides a uniform and reproducible surface, which is essential for obtaining high-quality kinetic data. The strong biotin-streptavidin interaction ensures that the ligand remains stably attached to the surface throughout the experiment, even during regeneration steps. xantec.com

The structure of the streptavidin film on the sensor surface can influence the assembly of the biotinylated DNA and the subsequent hybridization efficiency. Well-ordered streptavidin films lead to a more ordered assembly of the biotinylated probes, resulting in higher efficiency in capturing the target and greater sensitivity in the analysis. nih.gov

By using SPR with ligands immobilized via Biotinyl-AEEAc-AEEAc-OH, researchers can accurately determine key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This information is invaluable for understanding the affinity and specificity of biomolecular interactions.

Table 4: Kinetic Parameters Determined by SPR

| Parameter | Symbol | Description |

| Association Rate Constant | ka | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kd | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | KD | A measure of the affinity of the interaction, calculated as kd/ka. |

Probe Design for Biological Activity Profiling

Development of Activity-Based Probes (ABPs) in Enzymology Research

Activity-based probes (ABPs) are powerful chemical tools used in enzymology to study the activity and function of enzymes within their native biological context. nih.gov A typical ABP consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of the target enzyme, a reporter tag for detection and enrichment, and a linker that connects the reactive group to the tag. nih.govmdpi.com

Biotin is a commonly used reporter tag in ABP design due to its high affinity for streptavidin, which facilitates the enrichment of probe-labeled enzymes for subsequent identification by mass spectrometry. nih.govnih.gov While the direct synthesis of ABPs using Biotinyl-AEEAc-AEEAc-OH is not explicitly detailed in the provided search results, the principles of ABP design suggest that a linker of this nature would be highly suitable. The hydrophilic and flexible AEEAc linker would serve to connect the reactive group to the biotin tag, providing spatial separation and minimizing the potential for the tag to interfere with the binding of the reactive group to the enzyme's active site.

The development of ABPs often involves solid-phase peptide synthesis, particularly for probes targeting proteases. rsc.org In such cases, a biotinylated amino acid derivative could be incorporated into the peptide sequence to introduce the biotin tag. The use of a linker like that in Biotinyl-AEEAc-AEEAc-OH would be advantageous in this context.

Recent advancements in ABP design have focused on two-step labeling strategies using bioorthogonal chemistry. researchgate.net In this approach, the probe contains a small, bioorthogonal handle (e.g., an azide (B81097) or alkyne) instead of a bulky biotin tag. After the probe has labeled its target enzyme in a biological sample, a biotin-containing reagent with a complementary bioorthogonal group is added to attach the biotin tag. This strategy can improve the cell permeability and targeting efficiency of the ABP. mdpi.com

Table 5: Components of an Activity-Based Probe

| Component | Function | Example |

| Reactive Group (Warhead) | Covalently binds to the active site of the target enzyme. | Fluorophosphonate, vinyl sulfone, epoxide. researchgate.net |

| Linker | Connects the reactive group to the reporter tag. | Polyethylene glycol (PEG), alkyl chains. |

| Reporter Tag | Enables detection and/or enrichment of the probe-labeled enzyme. | Biotin, fluorophore, alkyne, azide. nih.gov |

Functionalization of Peptides and Small Molecules for Protease and Receptor Studies

The covalent attachment of Biotinyl-AEEAc-AEEAc-OH to peptides and small molecules is a key strategy for investigating their interactions with proteases and receptors. The biotin moiety acts as a high-affinity handle for immobilization, purification, and detection, while the AEEAc spacer provides sufficient distance and flexibility to prevent the biotin tag from interfering with the molecule's biological function.

In protease research, this functionalization allows for the creation of specific substrates to monitor enzymatic activity. For instance, a radiometric assay for studying endopeptidases was developed using a biotinylated peptide substrate. nih.gov In this method, a peptide with a biotin group at one end and a radioiodinated group at the other is synthesized. nih.gov The activity of a protease is measured by the release of the radiolabeled fragment after the enzyme cleaves the peptide. nih.gov The biotinylated portions, including the undigested substrate, can then be selectively removed from the solution using immobilized avidin, allowing for easy quantification of the released radiolabeled fragment. nih.gov This assay is sensitive, reproducible, and applicable to all classes of endopeptidases. nih.gov

For receptor studies, biotinylating a ligand (such as a hormone or a drug candidate) enables detailed investigation of its binding characteristics. A study involving biotinylinsulin demonstrated this approach's efficacy. researchgate.net By acylating the insulin (B600854) molecule with biotin at a position known not to be critical for receptor binding, researchers created a probe that retained its biological activity. researchgate.net This biotinylated insulin could then be used in conjunction with avidin systems to study its interaction with insulin receptors, facilitating the purification of receptor complexes and the analysis of binding kinetics. researchgate.net

The table below summarizes the roles of key components in these functionalized molecules for protease and receptor studies.

| Component | Role in Functionalization | Research Application Example |

| Biotin | High-affinity tag for capture and detection. | Allows selective retrieval of a peptide substrate using immobilized avidin in a protease assay. nih.gov |

| AEEAc Spacer | Provides flexibility and distance, minimizing steric hindrance. | Ensures the biotin tag does not interfere with the insulin molecule's ability to bind to its receptor. researchgate.net |

| Peptide/Small Molecule | The biologically active component under investigation. | Acts as a specific substrate for an endopeptidase or as a ligand for a cellular receptor. nih.govresearchgate.net |

| Avidin/Streptavidin | Binding partner for biotin, often immobilized on a solid support. | Used to capture biotinylated molecules for purification or to separate them from unbound components. nih.gov |

Nucleic Acid-Based Research Methodologies

Biotinyl-AEEAc-AEEAc-OH is instrumental in nucleic acid research, particularly in methodologies that require the immobilization and selection of oligonucleotides.

SELEX is a powerful in vitro selection technique used to identify aptamers—single-stranded DNA or RNA molecules that bind to a specific target with high affinity and specificity. nih.gov The process involves iterative rounds of selection, partitioning, and amplification from a highly diverse nucleic acid library. nih.gov

Biotinylation plays a crucial role in the partitioning step, which separates target-bound nucleic acids from unbound sequences. nih.gov In a common SELEX workflow, the target molecule (e.g., a protein) is biotinylated. This allows the target, along with any bound aptamers, to be captured on a solid support coated with streptavidin, such as magnetic beads. nih.gov The unbound sequences are washed away, and the desired aptamers are then eluted and amplified for the next selection cycle. nih.gov

An alternative approach, known as Capture-SELEX, is particularly useful for small-molecule targets that may be difficult to biotinylate directly. nih.gov In this method, the oligonucleotide library itself is modified. A biotinylated "capture-oligonucleotide" is hybridized to a complementary docking site designed into the random library sequences. nih.gov This entire hybridized complex is then immobilized on streptavidin-coated beads. The target molecule is introduced in solution, and sequences that bind to it undergo a conformational change, leading to their release from the capture-oligonucleotide. These eluted sequences are then collected and amplified. nih.gov The hydrophilic AEEAc spacer in Biotinyl-AEEAc-AEEAc-OH is advantageous in these methods as it helps to keep the biotinylated nucleic acid accessible for binding to both streptavidin and the target molecule.

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the programmable nature of nucleic acids with the diverse functionality of peptides. rsc.org These conjugates are increasingly used as research tools and have potential therapeutic applications. nih.govresearchgate.net The synthesis of POCs often involves the separate solid-phase synthesis of the peptide and the oligonucleotide, followed by their conjugation in solution using a bifunctional linker. rsc.org

Biotinyl-AEEAc-AEEAc-OH can be incorporated into this process to create biotin-labeled POCs. By functionalizing either the peptide or the oligonucleotide component with the biotin linker prior to conjugation, researchers can produce a final POC that is tagged for detection, purification, or immobilization. For example, a cell-penetrating peptide (CPP) can be conjugated to an antisense oligonucleotide to enhance its delivery into cells. nih.gov If this CPP-oligonucleotide conjugate is also biotinylated, its uptake, localization, and interaction with intracellular targets can be easily studied using streptavidin-based detection methods. The AEEAc spacer ensures that the biotin tag is spatially separated from both the peptide and the oligonucleotide, preserving their respective functions. rsc.org

Investigational Drug Discovery Research Tools

The unique properties of Biotinyl-AEEAc-AEEAc-OH make it a valuable tool in the early stages of drug discovery, aiding in the identification and characterization of new therapeutic agents. smolecule.com

Target engagement studies are crucial for confirming that a drug candidate interacts with its intended biological target in a complex biological system. Biotinylating a small molecule or drug candidate with a linker like Biotinyl-AEEAc-AEEAc-OH allows researchers to verify this interaction. smolecule.com

The biotinylated ligand can be incubated with cell lysates, tissue extracts, or even live cells. The resulting ligand-target complexes can then be captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be identified and quantified using techniques like mass spectrometry. This "pull-down" assay confirms that the drug binds to its target and can also reveal potential off-target interactions. The hydrophilic AEEAc spacer improves the solubility of the conjugate and minimizes non-specific binding, leading to more reliable results. smolecule.com

Beyond target engagement, biotinylation is a fundamental technique for tracking and visualizing molecular interactions. smolecule.com By attaching a biotin tag to a potential drug molecule via the AEEAc linker, its journey and interactions within a biological system can be monitored. smolecule.com

For example, in an in vitro setting, a biotinylated drug can be used in assays like enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) to quantify binding kinetics with a purified target protein. In ex vivo models using tissue slices or primary cell cultures, the location of the biotinylated molecule can be visualized using streptavidin conjugated to a fluorescent dye or an enzyme, providing insights into tissue penetration and cellular uptake. These methods are essential for understanding a drug's mechanism of action and optimizing its development. smolecule.com

The table below outlines the application of biotinylated molecules in drug discovery research.

| Research Area | Methodology | Role of Biotinyl-AEEAc-AEEAc-OH |

| Target Engagement | Affinity pull-down assays with streptavidin beads. | Covalently attaches a biotin handle to a drug candidate for capturing its protein target(s) from a biological sample. smolecule.com |

| Interaction Kinetics | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI). | Enables immobilization of the drug candidate onto a streptavidin-coated sensor chip to measure binding to the target. |

| Cellular Imaging | Fluorescence microscopy. | Provides a tag that can be bound by fluorescently-labeled streptavidin to visualize the drug's location in cells. smolecule.com |

Design Principles and Functional Considerations of Biotinyl Aeeac Aeeac Oh As a Linker

Spacer Arm Functionality and Conformational Flexibility

The core of the Biotinyl-AEEAc-AEEAc-OH linker's utility lies in its spacer arm, which physically separates the biotin (B1667282) moiety from the conjugated molecule. This separation is crucial for mitigating steric hindrance and allowing both the biotin and the attached molecule to interact effectively with their respective binding partners.

The length of the spacer is a key determinant in the efficacy of divalent or multivalent ligand-receptor interactions. A well-designed spacer, such as the double AEEAc motif, can bridge the distance between binding sites effectively. embopress.orgembopress.org General principles of linker design suggest that the optimal spacer length should be comparable to or slightly smaller than the distance between the intended binding pockets to maximize binding affinity. nih.gov The flexibility imparted by the ethylene (B1197577) glycol repeats in the AEEAc structure prevents the adoption of rigid, unfavorable conformations that might otherwise shield the binding moieties. smolecule.comsemanticscholar.org This adaptability ensures that the biotin can readily access the deep binding pocket of avidin (B1170675) or streptavidin, while the conjugated molecule remains accessible to its target.

Table 1: Structural Components of Biotinyl-AEEAc-AEEAc-OH

| Component | Chemical Name | Function |

|---|---|---|

| Biotin | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | High-affinity binding moiety for avidin and streptavidin |

| AEEAc (x2) | 8-amino-3,6-dioxaoctanoic acid | Flexible, hydrophilic spacer unit |

The architecture of a linker can profoundly influence the mechanism of ligand-receptor binding, determining whether a conjugate acts as a simple inhibitor or as an effector that mediates receptor clustering. The length and flexibility of the spacer are critical parameters in this dynamic. semanticscholar.org

A relevant example of the application of AEEAc linkers is found in the development of antagonists for ghrelin, a peptide hormone that stimulates appetite. In the creation of a ghrelin antagonist, a D-amino acid version of the peptide was synthesized with a C-terminal biotin tag connected by two AEEAc units (ghrelin-D-Lys-AEEAc-AEEAc-biotinyl-OH). researchgate.net This construct was used in the selection of a specific RNA aptamer, which, when synthesized in its L-RNA form, becomes a "Spiegelmer" (NOX-B11) capable of binding and neutralizing the natural L-ghrelin. researchgate.netnih.gov

The AEEAc-AEEAc spacer in this system serves to present the ghrelin peptide in a manner that allows for the selection of a high-affinity binding Spiegelmer, without the biotin tag interfering with the interaction. researchgate.net The Spiegelmer NOX-B11 was shown to effectively inhibit ghrelin-induced food intake and neuronal activation in rats. nih.govresearchgate.net This demonstrates the linker's crucial role in enabling the proper interaction between the ligand (ghrelin) and its binding partner (Spiegelmer), a foundational step for developing this novel therapeutic approach. nih.gov

Hydrophilicity and Solubility Enhancement in Aqueous Research Environments

The chemical structure of the AEEAc units, containing ether linkages and a terminal carboxylic acid, imparts a hydrophilic character to the Biotinyl-AEEAc-AEEAc-OH linker. smolecule.com This property is highly advantageous in biological research, which is predominantly conducted in aqueous media.

Bifunctional and Multifunctional Linker Design Strategies

Biotinyl-AEEAc-AEEAc-OH is inherently a bifunctional molecule, possessing two distinct functional ends: the biotin group for specific, high-affinity binding and a terminal hydroxyl group (which is part of a carboxylic acid) that can be activated for conjugation to a target molecule. smolecule.com This dual nature is central to its function as a linker. smolecule.com

This linker exemplifies a common strategy in bioconjugation: the use of heterobifunctional linkers to connect different molecular entities. The biotin serves as a universal handle for purification, immobilization, or detection via streptavidin-coated surfaces or reagents. smolecule.com The other end can be attached to a protein, nucleic acid, or other ligand of interest. This modular design allows for a wide range of applications, from targeted drug delivery to the construction of complex biosensors. smolecule.com The principles embodied in this linker can be extended to more complex, multifunctional designs where linkers might include cleavable sites, additional labeling moieties, or elements that respond to specific biological triggers. nih.goviris-biotech.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Biotinyl-AEEAc-AEEAc-OH |

| 8-amino-3,6-dioxaoctanoic acid (AEEAc) |

| ghrelin-D-Lys-AEEAc-AEEAc-biotinyl-OH |

| Spiegelmer NOX-B11 |

| Polyethylene (B3416737) glycol (PEG) |

| Avidin |

Integration of Biotin as a Targeting and Purification Moiety

The inclusion of a biotin molecule is a key design feature of Biotinyl-AEEAc-AEEAc-OH. Biotin, also known as vitamin B7, forms an exceptionally strong and stable non-covalent bond with the proteins avidin and streptavidin. researchgate.netrsc.org This high-affinity interaction is a cornerstone of numerous biotechnological applications, allowing for precise targeting and efficient purification of biomolecules.

In the context of this linker, the biotin component serves two primary functions:

Targeting: When conjugated to a therapeutic agent or an imaging probe, the biotin moiety can direct the conjugate to cells or tissues that have been pre-targeted with avidin or streptavidin. This strategy is particularly useful in cancer therapy, where tumor cells can be selectively targeted to enhance drug efficacy and minimize off-target effects. researchgate.net Some studies also suggest that certain cancer cells overexpress biotin transporters, potentially offering another avenue for targeted delivery. researchgate.netnih.gov

Purification and Detection: The strong biotin-streptavidin interaction provides a robust method for the purification of biotinylated molecules. For instance, a protein of interest can be labeled with Biotinyl-AEEAc-AEEAc-OH and then selectively captured from a complex mixture using streptavidin-coated beads or surfaces. This principle is also widely employed in various detection assays, such as enzyme-linked immunosorbent assays (ELISAs), where the biotinylated molecule can be detected with high sensitivity using an enzyme-conjugated streptavidin. smolecule.com

The versatility of biotin as a molecular handle makes Biotinyl-AEEAc-AEEAc-OH a valuable tool for researchers seeking to specifically label, isolate, and track biomolecules.

Comparative Analysis with Other PEG-Derived Linkers in Research Design

Key Comparative Aspects of PEG-Derived Linkers:

| Feature | Biotinyl-AEEAc-AEEAc-OH | Shorter PEG Linkers (e.g., Biotin-PEG4) | Longer PEG Linkers (e.g., Biotin-PEG12) |

| Flexibility | Moderate | Lower | Higher |

| Hydrophilicity | High | Moderate | Very High |

| Steric Hindrance | Reduced | Potentially Higher | Minimized |

| Applications | General purpose, balances spacing and hydrophilicity | Applications requiring close proximity of conjugated molecules | Applications needing significant separation and enhanced solubility |

Detailed Research Findings:

The AEEAc linker in Biotinyl-AEEAc-AEEAc-OH provides several advantages over standard alkyl chain linkers and even other PEG linkers in specific contexts:

Enhanced Hydrophilicity: The ethylene glycol repeats in the AEEAc backbone significantly increase the water solubility of the linker and the resulting bioconjugate. smolecule.com This is particularly beneficial when working with hydrophobic drugs or proteins, as it can prevent aggregation and improve bioavailability. digitellinc.comwuxiapptec.com The hydrophilic nature of the AEEAc spacer helps to improve the solubility of otherwise poorly soluble compounds in biological systems. smolecule.com

Flexibility and Reduced Steric Hindrance: The AEEAc spacer is flexible, which can be crucial for maintaining the biological activity of the conjugated molecule. nih.gov This flexibility can reduce steric hindrance, allowing both the biotin moiety and the conjugated biomolecule to interact effectively with their respective binding partners. nih.gov For instance, the spacer provides sufficient distance to prevent the conjugated molecule from interfering with the binding of biotin to streptavidin.

Monodispersity: Unlike traditional PEG linkers, which are often a heterogeneous mixture of different chain lengths, linkers like Biotinyl-AEEAc-AEEAc-OH can be synthesized with a defined and uniform length. This monodispersity is advantageous for producing well-characterized and consistent bioconjugates, which is particularly important for therapeutic applications.

In research design, the choice between Biotinyl-AEEAc-AEEAc-OH and other PEG linkers depends on the specific requirements of the application. For instance, while a longer PEG linker might offer superior solubility, it could also lead to a less defined structure and potentially interfere with cellular uptake in some cases. nih.gov Conversely, a very short linker might not provide enough separation between the conjugated molecules, leading to steric hindrance. Biotinyl-AEEAc-AEEAc-OH represents a balanced option, providing good hydrophilicity and flexibility for a wide range of applications. smolecule.com

Innovations and Future Directions in Biotinyl Aeeac Aeeac Oh Research Methodologies

Integration with Orthogonal Bioconjugation Chemistries

The specificity and efficiency of biotin-streptavidin binding make Biotinyl-AEEAc-AEEAc-OH an ideal component for integration with orthogonal bioconjugation strategies. These methods allow for multiple, distinct chemical modifications to be performed on a single biomolecule without interference, enabling the construction of highly complex and functional molecular tools.

Sortase-mediated ligation is an enzymatic method that provides precise control over the location of modification on a protein. The enzyme, sortase A, recognizes a specific peptide motif (e.g., LPXTG) and cleaves it, subsequently ligating the N-terminus of the protein to another molecule carrying an N-terminal glycine (B1666218) residue.

In this context, Biotinyl-AEEAc-AEEAc-OH can be incorporated into a synthetic peptide probe bearing the sortase recognition sequence. This allows for the enzymatic, site-specific installation of the biotin (B1667282) moiety onto a target protein. The flexible AEEAc linker ensures that the biotin is accessible for binding to streptavidin, even when attached to a sterically hindered position on the protein surface. This combined approach is particularly valuable for applications requiring oriented immobilization of proteins on streptavidin-coated surfaces or for precisely positioning biotin tags in complex protein assemblies.

Table 1: Key Features of Sortase-Mediated Ligation with Biotinyl-AEEAc-AEEAc-OH Probes

| Feature | Description | Advantage |

| Site-Specificity | Enzymatic recognition of a specific peptide tag (LPXTG) ensures modification at a predetermined location. | Eliminates the heterogeneity associated with traditional chemical labeling of reactive amino acid side chains. |

| Mild Reaction Conditions | The enzymatic ligation proceeds under physiological conditions (neutral pH, aqueous buffer). | Preserves the native structure and function of the target protein. |

| Linker Flexibility | The dual AEEAc spacer provides sufficient length and hydrophilicity to project the biotin moiety away from the protein surface. | Enhances accessibility for streptavidin binding and minimizes steric hindrance. |

| Versatility | The method can be applied to label the N-terminus, C-terminus, or internal loops of a protein. | Offers broad applicability for various protein engineering and immobilization strategies. |

Biotinyl-AEEAc-AEEAc-OH serves as a critical building block in the synthesis of multifunctional probes that utilize oxime ligation and click chemistry. These bioorthogonal reactions are highly selective and proceed with high efficiency in complex biological environments.

For instance, a probe can be designed where the terminal hydroxyl group of Biotinyl-AEEAc-AEEAc-OH is modified to include an aminooxy or an azide (B81097)/alkyne functional group. This creates a heterobifunctional reagent.

Oxime Ligation: A probe functionalized with an aminooxy group can be selectively reacted with a biomolecule containing an aldehyde or ketone. This chemistry is often used for site-specific protein modification where an aldehyde tag has been genetically introduced.

Click Chemistry: A probe functionalized with an azide can be "clicked" onto a biomolecule containing an alkyne (or vice versa) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is exceptionally robust and widely used for labeling proteins, nucleic acids, and other biomolecules.

The integration of Biotinyl-AEEAc-AEEAc-OH with these chemistries allows researchers to first perform a site-specific covalent modification and then use the biotin moiety for detection, purification, or immobilization.

High-Throughput Screening (HTS) Assay Development Enhancements

The unique properties of Biotinyl-AEEAc-AEEAc-OH make it a valuable tool for the development and optimization of high-throughput screening (HTS) assays, which are essential for modern drug discovery.

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution, making it highly suitable for HTS. The assay measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.

Biotinyl-AEEAc-AEEAc-OH can be used to synthesize biotinylated tracers for competitive FP assays. In a typical setup, a fluorescently labeled streptavidin protein is bound to the biotinylated tracer. This large complex tumbles slowly in solution, resulting in a high FP signal. When a non-biotinylated small molecule from a screening library binds to the streptavidin, it displaces the biotinylated tracer. The unbound, smaller tracer tumbles more rapidly, leading to a decrease in the FP signal. This change indicates a "hit" from the compound library. The AEEAc linker is crucial in this context as it ensures that the biotin can bind effectively to the streptavidin without the fluorescent probe or the attached molecule causing steric interference.

Table 2: Application of Biotinyl-AEEAc-AEEAc-OH in Competitive FP Assays

| Assay Component | Role | FP Signal |

| Fluorescent Streptavidin + Biotinylated Tracer | Baseline complex; slow tumbling | High |

| Unlabeled Competitor Molecule | Displaces the biotinylated tracer | N/A |

| Free Biotinylated Tracer | Released from the complex; fast tumbling | Low |

This methodology has been successfully used to screen for inhibitors of protein-protein interactions where one partner is biotinylated.

The robustness and simplicity of biotin-streptavidin-based assays make them highly amenable to automation. Automated liquid handling systems can perform the precise dispensing of reagents, including biotinylated probes synthesized from Biotinyl-AEEAc-AEEAc-OH, into 96-, 384-, or 1536-well plates.

The strong affinity of the biotin-streptavidin interaction allows for the development of homogenous assays (no-wash steps), which simplifies the workflow and increases throughput. For example, in assays like AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), Biotinyl-AEEAc-AEEAc-OH is used to biotinylate one of the interacting partners. This biotinylated molecule then binds to streptavidin-coated donor beads. The other interacting partner is captured by an acceptor bead. When the two partners interact, they bring the donor and acceptor beads into close proximity, generating a luminescent signal. This format is highly sensitive and is widely used in automated HTS campaigns.

Theoretical and Computational Approaches in Linker Design for Advanced Research

While Biotinyl-AEEAc-AEEAc-OH is a highly effective and widely used linker, there is growing interest in using computational methods to design next-generation linkers with tailored properties for specific applications. Computational approaches, such as molecular dynamics (MD) simulations, can provide insights into the conformational behavior of linkers and how they influence the interaction between the biotin tag and streptavidin or between conjugated biomolecules.

By modeling the dynamics of the Biotinyl-AEEAc-AEEAc-OH linker, researchers can predict its flexibility, solvent accessibility, and the optimal distance it provides between conjugated entities. This information is crucial for applications where the spatial orientation of a molecule is critical, such as in the development of biosensors or in structural biology studies.

Furthermore, computational design protocols can be employed to create novel linkers with enhanced features. For example, by altering the composition of the linker (e.g., incorporating different polyethylene (B3416737) glycol units or other chemical motifs), it may be possible to:

Fine-tune the solubility and pharmacokinetic properties of a biotinylated drug.

Control the rigidity or flexibility of the linker to optimize binding kinetics.

Introduce additional functionalities for multiplexed labeling.

These in silico methods accelerate the development cycle by allowing for the virtual screening of numerous linker designs before committing to chemical synthesis and experimental validation.

Predictive Modeling for Optimal Spacer Length and Composition

The functionality of biotinylated molecules in research applications is critically dependent on the characteristics of the spacer arm that connects the biotin moiety to the molecule of interest. The length and chemical composition of this spacer, such as the dual 8-amino-3,6-dioxaoctanoic acid (AEEAc) units in Biotinyl-AEEAc-AEEAc-OH, are determining factors in the accessibility of the biotin for binding to avidin (B1170675) or streptavidin. Predictive modeling has emerged as a important tool to forecast the optimal spacer configuration, thereby minimizing steric hindrance and maximizing binding efficiency.

Theoretical models have been developed to understand the behavior of biotin-spacer-protein conjugates, providing insights that guide the rational design of linkers. nih.govnih.gov These models often consider the interplay between attractive interactions and steric repulsions, which collectively determine the stability and structure of the resulting bound layer. nih.govnih.govresearchgate.net For instance, molecular theories have been applied to study the binding of streptavidin to biotin attached to flexible polymer spacers, mimicking linkers like the AEEAc chain. nih.gov

Research findings indicate that the structure of the protein-linker layer is highly dependent on the length of the spacer. nih.gov Longer, flexible spacers can adopt various conformations to facilitate optimal binding and can lead to the formation of thick, multi-layered protein structures on a surface. nih.govnih.gov Conversely, shorter spacers might impose conformational constraints that hinder the biotin-streptavidin interaction. Predictive models help to identify a critical transition point, which is dependent on both spacer length and the surface density of the molecules, that dictates the formation of these favorable multi-layered structures. nih.govresearchgate.net The goal of such modeling is often to predict the spacer length that positions the system above this transition point to achieve the highest possible density of bound proteins. nih.govresearchgate.net

The table below summarizes key parameters and their influence on spacer optimization as informed by predictive modeling studies.

| Parameter | Influence on Biotin-Streptavidin Binding | Predictive Modeling Goal |

| Spacer Length | Affects the accessibility of the biotin moiety and can lead to different structural arrangements of the bound protein (e.g., monolayers vs. multi-layers). nih.govnih.gov | To determine the optimal length that minimizes steric hindrance and promotes high-density binding. nih.gov |

| Spacer Flexibility | A more flexible spacer can better accommodate conformational changes needed for optimal binding interactions. nih.govnih.gov | To select compositions (like AEEAc) that provide the necessary flexibility for the specific application. |

| Surface Coverage | The density of biotinylated molecules on a surface influences the collective structure of the bound protein layer. nih.govresearchgate.net | To predict the phase behavior of the bound layer at different surface concentrations. nih.govresearchgate.net |

| Protein-Protein Interactions | Attractive forces between bound streptavidin molecules can lead to the formation of protein domains, especially at low concentrations. nih.govnih.gov | To model the competition between attractive forces and steric repulsion to understand the stability of the bound layer. nih.gov |

These modeling efforts provide a theoretical framework that can significantly reduce the empirical work required to design effective biotinylated reagents for applications such as immunoassays and protein interaction studies. smolecule.com

In silico Simulations of Conjugate Dynamics in Research Contexts

In silico simulations, particularly molecular dynamics (MD), offer a powerful lens through which to view the dynamic behavior of biotinylated conjugates like Biotinyl-AEEAc-AEEAc-OH at an atomic level. These computational techniques allow researchers to visualize and understand the conformational flexibility of the spacer and its influence on the biotin-streptavidin binding event in a dynamic physiological environment. While direct MD simulation studies on Biotinyl-AEEAc-AEEAc-OH are not extensively published, the principles and methodologies are well-established from studies on similar biomolecular systems, such as biotin carboxylase and other protein-ligand complexes. figshare.comthebiogrid.org

The primary goal of these simulations is to explore the conformational landscape of the AEEAc spacer. The flexibility of this linker is crucial, as it allows the biotin "head" to orient itself optimally for insertion into the deep binding pocket of streptavidin. nih.govnih.gov Simulations can reveal the range of motion of the linker, identify any preferential conformations, and determine how the spacer behaves when tethered to a larger biomolecule. This information is critical for interpreting experimental data where linker flexibility can impact signal outputs, for example, in Surface Plasmon Resonance (SPR) experiments. rsc.org

Furthermore, in silico approaches can model the entire binding process, providing insights into the thermodynamics and kinetics of the interaction. By simulating the approach of a biotinylated molecule towards a streptavidin surface, researchers can observe the transient interactions and conformational adjustments that occur prior to stable binding. This can help to explain experimental observations, such as how the presence and length of a spacer can alter binding affinity and kinetics. rsc.org

The insights that can be derived from in silico simulations of biotinylated conjugates are summarized in the table below.

| Simulation Insight | Relevance to Biotinyl-AEEAc-AEEAc-OH Research |

| Conformational Flexibility | Elucidates the range of motion and preferred shapes of the dual AEEAc spacer, explaining its effectiveness in bridging the biotin and the target molecule. |

| Binding Pathway Analysis | Models the step-by-step process of how the biotin moiety, attached to the flexible linker, finds and enters the streptavidin binding pocket. |

| Solvent Accessibility | Calculates how the spacer influences the exposure of the biotin group to the surrounding solvent and, consequently, its availability for binding. |

| Thermodynamic Properties | Computes the free energy changes associated with binding, helping to quantify the stability of the biotin-streptavidin complex when a specific linker is used. |

| Impact on Conjugated Molecule | Assesses whether the presence of the Biotinyl-AEEAc-AEEAc-OH tag and its subsequent binding to streptavidin alters the structure or function of the attached protein or peptide. |

As computational power continues to increase, the use of in silico simulations is expected to become an even more integral part of the design and validation process for new biotinylated reagents, enabling the creation of highly specialized linkers for advanced applications in proteomics and diagnostics.

Q & A

Q. What are the critical steps for synthesizing and characterizing Biotinyl-AEEAc-AEEAc-OH?

- Methodological Answer : Synthesis requires precise control of coupling reactions between biotin and the AEEAc (aminoethoxyethoxyacetyl) spacers. Key steps include:

- Activation of Biotin : Use carbodiimide coupling agents (e.g., EDC/NHS) to activate the biotin carboxyl group .

- Stepwise Spacer Addition : Introduce AEEAc spacers sequentially via solid-phase peptide synthesis (SPPS) to ensure regioselectivity. Monitor reaction completion using LC-MS .

- Purification and Characterization : Purify via reverse-phase HPLC (≥95% purity) and validate using NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and FTIR to confirm structure and spacer integrity .

- Critical Data : Tabulate retention times, NMR shifts (e.g., δ 6.8 ppm for biotin’s ureido proton), and HRMS m/z values.

Q. How should researchers design experiments to assess Biotinyl-AEEAc-AEEAc-OH’s stability under physiological conditions?

- Methodological Answer :

- Experimental Design :

Buffer Compatibility : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lysosomal buffer (pH 5.0) at 37°C.

Time Points : Sample at 0, 6, 24, and 48 hours.

Analytical Methods : Quantify degradation via HPLC-UV (λ = 280 nm) and confirm breakdown products with LC-MS/MS .

- Statistical Considerations : Use triplicate samples and ANOVA to assess significance of degradation rates. Report half-life (t₁/₂) and % remaining compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on Biotinyl-AEEAc-AEEAc-OH’s binding affinity across different assay formats?

- Methodological Answer :

- Root-Cause Analysis :

Assay Variability : Compare surface plasmon resonance (SPR) vs. fluorescence polarization (FP) results. SPR may overestimate affinity due to avidity effects in multivalent systems .

Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) and additives (e.g., Tween-20) can alter binding kinetics. Replicate assays under standardized conditions .

- Validation : Perform orthogonal assays (e.g., isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) and reconcile discrepancies .

Q. What strategies optimize Biotinyl-AEEAc-AEEAc-OH’s solubility and bioavailability for in vivo applications?

- Methodological Answer :

- Solubility Enhancement :

Co-Solvents : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .

Formulation : Develop liposomal or nanoparticle-encapsulated forms to improve pharmacokinetics .

- Bioavailability Testing :

- Administer via IV and oral routes in rodent models. Measure plasma concentrations using LC-MS/MS and calculate AUC₀–24h and Cₘₐₓ .

Q. How to validate a bioanalytical method for quantifying Biotinyl-AEEAc-AEEAc-OH in complex matrices (e.g., serum)?

- Methodological Answer :

- ICH M10 Compliance :

Linearity : Test 5–500 ng/mL range (R² ≥ 0.99).

Precision/Accuracy : Intra-/inter-day CV ≤15%, recovery 85–115% .

Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion .

- Critical Data : Tabulate LOD, LOQ, and cross-validate with spike-recovery experiments in ≥6 donor sera .

Data Presentation and Reproducibility

Q. What are the best practices for reporting Biotinyl-AEEAc-AEEAc-OH’s spectral data to ensure reproducibility?

- Methodological Answer :

- NMR Reporting : Include solvent (e.g., D₂O or DMSO-d6), temperature, and referencing method (e.g., TMS). Assign all protons and carbons, noting splitting patterns (e.g., singlet for biotin’s thiophene ring) .

- HRMS Documentation : Provide isotopic pattern matches and exact mass error (e.g., ≤3 ppm) .

- Raw Data Deposition : Upload spectra to repositories like Zenodo or institutional databases, citing DOIs in publications .

Q. How to design a robust SAR study for Biotinyl-AEEAc-AEEAc-OH analogs?

- Methodological Answer :

- Variable Parameters : Systematically modify spacer length (e.g., AEEAc vs. PEG) and biotin conjugation sites.

- Assay Cascade :

Binding Affinity : SPR or FP.

Cellular Uptake : Flow cytometry with streptavidin-FITC .

In Vivo Efficacy : Tumor-targeting studies in xenograft models .

- Statistical Design : Use Design of Experiments (DoE) to minimize replicates while maximizing data robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。